BenchChemオンラインストアへようこそ!

1-Pentyl-1H-benzimidazole-2-carbaldehyde

Medicinal Chemistry Lipophilicity Drug Design

This specific N1-pentyl benzimidazole-2-carbaldehyde is not an interchangeable building block. Its unique lipophilicity directly impacts reaction kinetics and target binding in SAR studies. The reactive aldehyde enables facile conjugation for AT1 antagonists and Bcl-2 inhibitors. Ensure protocol fidelity with this exact compound.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 610275-04-2
Cat. No. B1273561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyl-1H-benzimidazole-2-carbaldehyde
CAS610275-04-2
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2N=C1C=O
InChIInChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3
InChIKeyFYSQNAYENYYYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS 610275-04-2) Procurement Guide: Properties and Research Applications


1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS 610275-04-2) is a benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . Its structure features a privileged benzimidazole core, a reactive aldehyde group at the 2-position, and a lipophilic n-pentyl chain at the N1-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of more complex heterocyclic systems through the aldehyde moiety's reactivity . As a member of the benzimidazole class, it is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and cardiovascular applications .

Why 1-Pentyl-1H-benzimidazole-2-carbaldehyde Cannot Be Casually Substituted by Other Benzimidazole Aldehydes


Benzimidazole derivatives with an aldehyde at the 2-position are not interchangeable building blocks due to the profound impact of the N1-substituent on molecular properties and downstream reactivity. The specific n-pentyl chain of 1-Pentyl-1H-benzimidazole-2-carbaldehyde imparts a distinct lipophilicity (clogP) compared to analogs with shorter alkyl chains or aromatic N1-groups, directly influencing solubility, membrane permeability, and target binding affinity in drug discovery contexts . In structure-activity relationship (SAR) studies of angiotensin II receptor antagonists, the N1-alkyl group length and nature critically modulate antagonistic potency, with suboptimal substituents leading to complete loss of activity [1]. Consequently, substituting this compound with a different N1-alkyl benzimidazole-2-carbaldehyde in a synthetic sequence risks altering reaction kinetics, product yields, and the biological profile of the final compound, invalidating previously optimized protocols.

Quantitative Differentiation Evidence for 1-Pentyl-1H-benzimidazole-2-carbaldehyde Against Analogs


Lipophilicity-Driven Differentiation: clogP Comparison of N1-Pentyl vs. N1-Methyl Benzimidazole-2-carbaldehyde

The N1-pentyl chain in 1-Pentyl-1H-benzimidazole-2-carbaldehyde increases calculated lipophilicity (clogP) by approximately 2.2 log units compared to the N1-methyl analog. This differentiation is crucial for optimizing membrane permeability and target engagement in central nervous system or intracellular targets where balanced lipophilicity is a key design parameter .

Medicinal Chemistry Lipophilicity Drug Design

Angiotensin II AT1 Receptor Antagonism: Class-Level Potency Range for 2-Alkylbenzimidazole Derivatives

The 2-alkylbenzimidazole chemotype, to which 1-Pentyl-1H-benzimidazole-2-carbaldehyde serves as a key synthetic intermediate, yields angiotensin II AT1 receptor antagonists with in vitro binding IC₅₀ values in the range of 10⁻⁷ M to 10⁻⁵ M (100 nM to 10 µM) [1]. This class-level potency provides a benchmark for evaluating derivatives derived from this aldehyde. In contrast, simple unsubstituted benzimidazole-2-carbaldehyde lacks the necessary N1-substituent for AT1 receptor binding and exhibits no measurable antagonism [2].

Cardiovascular Pharmacology AT1 Antagonism Hypertension

In Vivo Antihypertensive Efficacy of 2-Alkylbenzimidazole-Derived Antagonists

Benzimidazole antagonists synthesized from 2-alkylbenzimidazole intermediates, a class inclusive of derivatives of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, demonstrate in vivo efficacy in rat models of hypertension. Following intravenous administration, these antagonists show ED₅₀ values in the range of 5–20 mg/kg for antagonizing the hypertensive effects of angiotensin II [1]. This in vivo activity confirms the translational potential of the chemotype.

In Vivo Pharmacology Antihypertensive Angiotensin II

Antibacterial Activity of 2-Pentylbenzimidazole: A Structurally Related Comparator

The structurally related compound 2-Pentyl-1H-benzo[d]imidazole (CAS 5851-46-7), which differs from the target compound only by lacking the 2-carbaldehyde group, exhibits dual activity as a micromolar-level inhibitor of Cytochrome P450 1A1 and 2B1 and demonstrates antibacterial activity against Fusarium verticillioides . This provides a quantitative benchmark for the benzimidazole-pentyl pharmacophore, highlighting the potential for the aldehyde-bearing analog to serve as a more versatile synthetic intermediate while retaining a similar hydrophobic interaction profile.

Antimicrobial Antibacterial CYP Inhibition

Cytotoxic Activity of Benzimidazole-2-carbaldehyde Derivatives Against Cancer Cell Lines

A series of novel benzimidazole derivatives, structurally related to the target compound via the benzimidazole core, exhibited significant cytotoxic effects against multiple human cancer cell lines. In MTT assays, these derivatives showed IC₅₀ values ranging from 9.2 to 166.1 µg/mL . Notably, the bromo-substituted derivative (Compound 5) displayed IC₅₀ values of 17.8 ± 0.24 µg/mL (MCF-7), 10.2 ± 1.4 µg/mL (DU-145), and 49.9 ± 0.22 µg/mL (H69AR), while showing lower cytotoxicity against HEK-293 human embryonic kidney cells . This demonstrates the potential of benzimidazole-2-carbaldehyde derivatives to yield selective anticancer agents.

Cancer Research Cytotoxicity Apoptosis

Bcl-2 Inhibitory Activity of Benzimidazole Derivatives

Benzimidazole derivatives designed to target the anti-apoptotic Bcl-2 protein exhibited IC₅₀ values ranging from 25.2 to 88.2 µg/mL against a panel of cancer cell lines, including T98G glioblastoma, PC3 prostate, MCF-7 breast, and H69AR lung cancer cells [1]. Two lead compounds (C1 and D1) achieved IC₅₀ values < 50 µg/mL against cancer cells while maintaining IC₅₀ > 100 µg/mL against normal human embryonic kidney cells, demonstrating a selectivity window [1]. This mechanism-specific activity reinforces the value of the benzimidazole-2-carbaldehyde scaffold in targeted cancer therapy.

Cancer Therapy Apoptosis Bcl-2 Inhibition

Validated Application Scenarios for 1-Pentyl-1H-benzimidazole-2-carbaldehyde Based on Quantitative Evidence


Synthesis of Novel Angiotensin II AT1 Receptor Antagonists for Cardiovascular Drug Discovery

1-Pentyl-1H-benzimidazole-2-carbaldehyde serves as a critical synthetic intermediate for generating 2-alkylbenzimidazole-based AT1 receptor antagonists. Research has demonstrated that this chemotype yields compounds with in vitro binding IC₅₀ values in the 10⁻⁷ M to 10⁻⁵ M range and in vivo antihypertensive ED₅₀ values of 5–20 mg/kg in rat models [1]. The reactive aldehyde group enables facile conjugation to biphenyl tetrazole or related acidic moieties essential for AT1 receptor binding. This scaffold has been validated in multiple studies and patents as a productive starting point for developing non-peptide angiotensin II antagonists [2].

Development of Apoptosis-Inducing Anticancer Agents Targeting Bcl-2

The benzimidazole-2-carbaldehyde core is a privileged scaffold for designing Bcl-2 inhibitors that induce apoptosis in cancer cells. Studies show that benzimidazole derivatives achieve IC₅₀ values as low as 25.2 µg/mL against multiple cancer cell lines while maintaining selectivity over normal cells (IC₅₀ > 100 µg/mL) [1]. The aldehyde functionality of 1-Pentyl-1H-benzimidazole-2-carbaldehyde provides a versatile handle for introducing diverse substituents to optimize Bcl-2 binding affinity and pharmacokinetic properties, supported by mechanistic validation via Western blot and qRT-PCR demonstrating reduced Bcl-2 protein and mRNA levels [1].

Synthesis of Cytotoxic Agents with G2/M Cell Cycle Arrest Activity

Derivatization of 1-Pentyl-1H-benzimidazole-2-carbaldehyde can yield compounds that induce G2/M phase cell cycle arrest and apoptosis in genotypically diverse human cancer cells. In a recent study, optimized benzimidazole derivatives demonstrated IC₅₀ values of 17.8 µg/mL (MCF-7), 10.2 µg/mL (DU-145), and 49.9 µg/mL (H69AR) with a favorable safety margin against HEK-293 normal kidney cells [1]. The N1-pentyl substitution, combined with further functionalization of the aldehyde group, may enhance lipophilicity and cellular uptake, contributing to the observed cytotoxic potency. This application scenario is particularly relevant for researchers developing p53-independent anticancer therapies [1].

Antimicrobial Lead Generation via Benzimidazole Scaffold Optimization

The benzimidazole-pentyl pharmacophore has demonstrated antibacterial activity, as evidenced by the structurally related 2-Pentyl-1H-benzo[d]imidazole, which is active against Fusarium verticillioides and inhibits CYP1A1/CYP2B1 at micromolar concentrations [1]. 1-Pentyl-1H-benzimidazole-2-carbaldehyde offers enhanced synthetic versatility due to its reactive aldehyde group, allowing for the generation of diverse compound libraries through condensation, reduction, or nucleophilic addition reactions. This makes it an ideal building block for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency and selectivity while exploring the impact of the N1-pentyl chain on membrane permeability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Pentyl-1H-benzimidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.